Danshenol C

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Danshenol C involves the extraction and isolation from the roots of Salvia miltiorrhiza. The process typically includes solvent extraction, followed by chromatographic techniques to purify the compound. Specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature, indicating that the primary method of obtaining this compound remains through natural extraction .

Industrial Production Methods

Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. Large-scale extraction would involve the use of industrial-grade solvents and advanced chromatographic systems to ensure the purity and yield of the compound.

化学反応の分析

Types of Reactions

Danshenol C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding its behavior and potential modifications for therapeutic applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce dehydrogenated forms of the compound .

科学的研究の応用

Therapeutic Effects on Peritoneal Fibrosis

Background : Peritoneal fibrosis is characterized by the thickening and scarring of the peritoneal membrane, often leading to complications in patients undergoing peritoneal dialysis. Traditional treatments have been limited, necessitating the exploration of novel therapeutic agents.

Mechanism of Action :

- Danshenol C has been shown to modulate several crucial molecular pathways involved in inflammation and apoptosis. Key pathways include:

Experimental Findings :

- In vitro studies demonstrated that this compound treatment significantly altered the expression levels of various genes associated with these pathways. For instance, real-time PCR results indicated a significant decrease in mRNA expressions of MAPK8 and MAPK14 post-treatment, while CASP3 expression increased, suggesting enhanced apoptotic signaling .

- Western blot analyses confirmed these findings at the protein level, indicating that this compound effectively influences key signaling molecules involved in cellular stress responses .

Potential Applications in COVID-19 Complications

Background : The COVID-19 pandemic has led to various complications in infected patients, including pulmonary fibrosis and cardiovascular issues. This compound's properties may offer therapeutic benefits in these contexts.

Mechanism of Action :

- A recent study employed network pharmacology and molecular docking to investigate Danshen's components against COVID-19 complications. The research highlighted potential interactions between this compound and targets related to inflammation and immune response modulation .

Experimental Findings :

- The study identified common targets between Danshen components and COVID-19-related pathways through Venn diagram analysis. Furthermore, molecular dynamics simulations assessed the stability of these interactions, suggesting that this compound could mitigate some adverse effects associated with COVID-19 .

Broader Pharmacological Potential

Applications Beyond Specific Diseases :

- This compound is not only limited to treating peritoneal fibrosis or COVID-19 complications; it also shows promise in broader applications due to its ability to modulate cellular responses to chemical stress and inflammatory stimuli. This makes it a valuable tool for studying various cellular pathways .

Data Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Peritoneal Fibrosis | Modulation of MAPK, Apoptosis, Calcium signaling | Decreased MAPK8/14; increased CASP3 expression |

| COVID-19 Complications | Network pharmacology; immune response modulation | Identified common targets; stable interactions |

| General Pharmacological Effects | Cellular stress response modulation | Potential for diverse therapeutic applications |

作用機序

Danshenol C exerts its effects by targeting key molecular players involved in cellular responses to stress and inflammation. The compound has been shown to interact with proteins such as Signal Transducer and Activator of Transcription 5 (STAT5), MAPK14, CASP3, and MAPK8. These interactions lead to the modulation of signaling pathways, ultimately resulting in therapeutic effects such as the reduction of fibrosis .

類似化合物との比較

Similar Compounds

Danshenol C is structurally related to other compounds derived from Salvia miltiorrhiza, including tanshinone I, cryptotanshinone, tanshinone II A, and tanshinone II B .

Uniqueness

What sets this compound apart from these similar compounds is its specific ability to reverse peritoneal fibrosis by modulating key molecular pathways. This unique therapeutic potential makes this compound a promising candidate for further research and development in the field of medicine .

生物活性

Danshenol C, a compound derived from Salvia miltiorrhiza (commonly known as Danshen), has garnered significant attention in recent years due to its potential therapeutic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

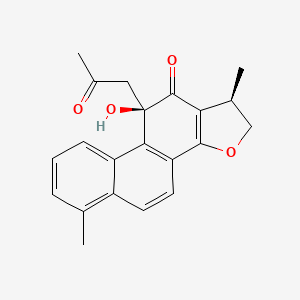

Chemical Structure and Composition

The molecular formula of this compound is . It belongs to a class of compounds known for their diverse biological activities, particularly in the context of cardiovascular health and inflammatory diseases.

Recent studies have elucidated several key mechanisms through which this compound exerts its biological effects:

- Modulation of Inflammatory Pathways : this compound has been shown to influence various signaling pathways associated with inflammation. Specifically, it modulates the MAPK (Mitogen-Activated Protein Kinase) pathway, which plays a crucial role in cellular responses to stress and inflammation .

- Regulation of Apoptosis : The compound appears to affect apoptotic processes by altering the expression levels of critical proteins involved in apoptosis, such as CASP3 (Caspase 3) and STAT3 (Signal Transducer and Activator of Transcription 3). Studies indicate that treatment with this compound leads to decreased expression of STAT3 and MAPK8 while increasing CASP3 levels, suggesting its potential role in promoting apoptosis in pathological conditions .

- Gene Expression Modulation : Quantitative PCR analyses have demonstrated that this compound significantly alters the mRNA expression levels of genes associated with inflammation and apoptosis, indicating its role in gene regulation .

1. Peritoneal Fibrosis

A pivotal study investigated the effects of this compound on peritoneal fibrosis (PF), a condition often resulting from long-term peritoneal dialysis. The research highlighted that this compound could reverse PF by targeting specific molecular pathways involved in fibrosis development. The study employed both in vivo and in vitro models to demonstrate that this compound treatment resulted in significant improvements in PF markers .

2. Vascular Cognitive Impairment

Danshen preparations, including those containing this compound, have been evaluated for their efficacy in treating vascular cognitive impairment (VCI). A systematic review revealed that patients receiving Danshen treatments exhibited significant improvements in neurological deficits, cognitive function scores, and overall life ability compared to control groups .

| Outcome Measure | Effect Size (MD) | 95% CI | p-value |

|---|---|---|---|

| Neurological deficit (NIHSS) | -4.33 | Not specified | <0.00001 |

| Cognitive function (MMSE) | 2.09 | 0.33–3.84 | 0.02 |

| Life ability (ADL) | 8.79 | 3.52–14.06 | 0.001 |

3. Cancer Treatment

This compound has also been linked to improved survival rates in patients with advanced lung cancer when used as part of a broader treatment regimen involving traditional Chinese medicine . The compound appears to enhance the efficacy of conventional therapies by reducing mortality rates significantly among users compared to non-users.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound through various experimental setups:

- In Vitro Studies : Research utilizing human peritoneal mesothelial cells treated with high glucose peritoneal dialysate demonstrated that this compound significantly improved cell viability and reduced markers associated with inflammation and fibrosis .

- Animal Models : Investigations using rat models have shown that this compound can effectively reduce peritoneal adhesions post-surgery, highlighting its potential as a therapeutic agent in surgical settings .

特性

IUPAC Name |

(1R,10R)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,12,24H,9-10H2,1-3H3/t12-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYKPUPMMFGHQW-LAJNKCICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C1C(=O)[C@](C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: From which plant sources can Danshenol C be isolated?

A2: this compound has been isolated from two plant species: Salvia yunnanensis [] and Salvia przewalskii. [] This suggests that plants within the Salvia genus could be potential sources for this compound.

Q2: What is the structural characterization of this compound?

A3: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of this compound, they do mention that its structure was elucidated using spectroscopic methods and chemical reactions. [, ] For detailed structural information, it would be necessary to refer to the full research articles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。